molecular formula C22H29N3O3S B2568302 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 946248-62-0

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2568302
CAS No.: 946248-62-0
M. Wt: 415.55
InChI Key: JCXPRCPIRDOSHC-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxalamide Moiety: The oxalamide moiety is typically formed by reacting an oxalyl chloride with the appropriate amine derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the combination of the azepane ring and thiophene ring, which may confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-28-20-9-5-4-8-17(20)14-23-21(26)22(27)24-15-19(18-10-13-29-16-18)25-11-6-2-3-7-12-25/h4-5,8-10,13,16,19H,2-3,6-7,11-12,14-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXPRCPIRDOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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